molecular formula C14H13NO2 B3046870 Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 131515-51-0

Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B3046870
CAS No.: 131515-51-0
M. Wt: 227.26 g/mol
InChI Key: AYURWPVRTLNNMQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative featuring a cyano-substituted phenyl ring at the 3-position and a methyl ester group at the 1-position.

Properties

IUPAC Name

methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-12(16)14-7-13(8-14,9-14)11-4-2-3-10(5-11)6-15/h2-5H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYURWPVRTLNNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148189
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-cyanophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131515-51-0
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-cyanophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131515-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(3-cyanophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production, including continuous flow processes to generate intermediates like [1.1.1]propellane .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane core provides rigidity and spatial orientation, while the cyanophenyl group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs, their substituents, molecular properties, and synthesis yields:

Compound Name Substituent (3-position) Molecular Formula Molecular Weight (g/mol) Yield (%) Key Properties/Applications Reference
Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate 3-chlorophenyl C₁₃H₁₃ClO₂ 236.69 N/A Halogenated analog; potential bioactivity
Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate CF₃ C₈H₉F₃O₂ 194.15 N/A High purity (≥97%); industrial availability
Methyl 2,2-difluoro-3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate 4-(CF₃)phenyl, 2,2-difluoro C₁₄H₁₁F₅O₂ 306.23 30 Fluorinated derivative; lower yield due to steric/electronic challenges
Methyl 3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylate 4-fluoro-3-methylphenyl C₁₄H₁₅FO₂ 234.27 N/A Fluorinated alkylphenyl; explored in medicinal chemistry
Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate Iodomethyl C₈H₁₁IO₂ 266.08 N/A Iodo-substituted; potential intermediate for cross-coupling

Physicochemical Properties

  • Thermal Stability : Trifluoromethyl-BCPs () are sold as stable solids, whereas iodomethyl-BCPs () may require低温 storage due to higher reactivity.
  • Spectroscopic Data: Analogs like difluoro-BCPs are characterized by distinct ¹⁹F NMR shifts (e.g., δ –85 ppm for CF₃ groups), while cyano-BCPs would show characteristic CN stretches (~2200 cm⁻¹) in FTIR.

Biological Activity

Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate, a compound belonging to the bicyclo[1.1.1]pentane family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which provides unique physicochemical properties advantageous for drug design. The compound can be represented by the following molecular formula:

  • Molecular Formula : C14_{14}H13_{13}N2_{2}O2_{2}
  • Molecular Weight : 227.26 g/mol

The presence of the cyanophenyl group enhances its lipophilicity and potential interactions with biological targets.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentanes, including derivatives like this compound. Research indicates that compounds in this class can modulate inflammatory responses effectively.

  • Case Study : A study conducted on BCP-containing synthetic lipoxin A4 mimetics demonstrated that certain derivatives exhibited significant anti-inflammatory activity, reducing pro-inflammatory cytokine release in human monocyte cell lines by approximately 50% under lipopolysaccharide (LPS) stimulation .

Enzyme Inhibition

Bicyclo[1.1.1]pentane derivatives have shown promise as enzyme inhibitors, particularly in targeting γ-secretase, an enzyme implicated in Alzheimer's disease.

  • Findings : The introduction of the bicyclo[1.1.1]pentane motif into γ-secretase inhibitors resulted in compounds with improved passive permeability and aqueous solubility, leading to enhanced oral bioavailability .

Structure-Activity Relationships (SAR)

The SAR studies on bicyclo[1.1.1]pentanes reveal that modifications to the bicyclic structure can significantly impact biological activity:

Modification Effect on Activity
Replacement of phenyl with BCPImproved metabolic stability and solubility
Addition of cyano groupsEnhanced binding affinity to targets
Variation in substituentsAltered pharmacokinetic properties

These modifications suggest that careful structural design can optimize the therapeutic profile of these compounds.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including:

  • Step 1 : Formation of the bicyclic framework via cyclization reactions.
  • Step 2 : Introduction of the cyanophenyl group through nucleophilic substitution.
  • Step 3 : Esterification to yield the final product.

Recent advancements have made these synthetic routes more efficient, allowing for higher yields and purities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate
Reactant of Route 2
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Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate

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